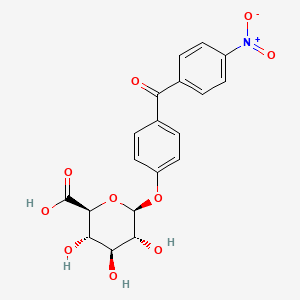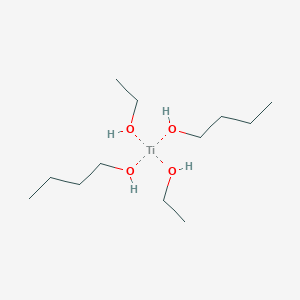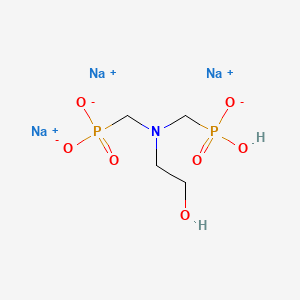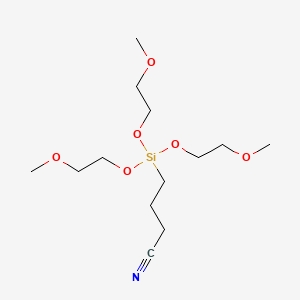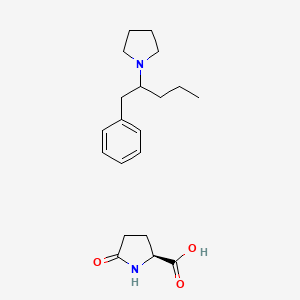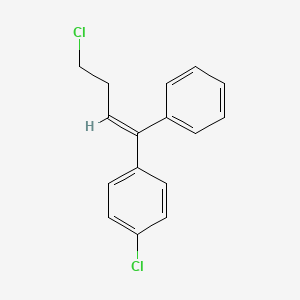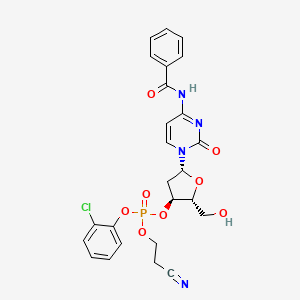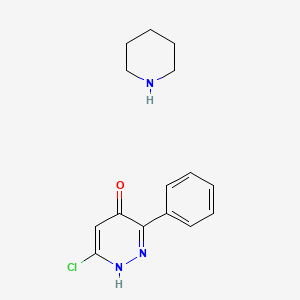
P1-(5'-Adenosyl)-P5-(5'-guanosyl) pentaphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P1-(5'-Adenosyl)-P5-(5'-Guanosyl)pentaphosphat ist eine Purinribonukleosid-5'-Tetraphosphat-Verbindung. Sie besteht aus einem 5'-Adenosylrest an der P1-Position und einem 5'-Guanosylrest an der P5-Position.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von P1-(5'-Adenosyl)-P5-(5'-Guanosyl)pentaphosphat beinhaltet typischerweise die Verwendung von Hochdruckflüssigkeitschromatographie (HPLC) zur Reinigung. Eine Methode beinhaltet die Verwendung von kovalenter Boratchromatographie zur Reinigung der Verbindung aus Zellextrakten. Die gereinigte Verbindung wird dann mit alkalischer Phosphatase behandelt, um verbleibende Mononucleotide zu hydrolysieren .
Industrielle Produktionsverfahren
Die Verwendung von rekombinantem Escherichia coli für die Produktion verwandter Verbindungen wie GDP-l-Fucose deutet darauf hin, dass ähnliche biotechnologische Ansätze eingesetzt werden könnten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
P1-(5'-Adenosyl)-P5-(5'-Guanosyl)pentaphosphat durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse und Phosphorylierung. Es kann durch spezifische Enzyme wie Dinukleosidpolyphosphat-Pyrophosphohydrolase hydrolysiert werden .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit P1-(5'-Adenosyl)-P5-(5'-Guanosyl)pentaphosphat verwendet werden, sind alkalische Phosphatase und Magnesiumionen. Die Reaktionen finden typischerweise unter physiologischen Bedingungen statt, wie z. B. neutralem pH-Wert und dem Vorhandensein von zweiwertigen Kationen .
Hauptprodukte
Die Hauptprodukte, die aus der Hydrolyse von P1-(5'-Adenosyl)-P5-(5'-Guanosyl)pentaphosphat entstehen, sind Adenosinmonophosphat (AMP) und Guanosinmonophosphat (GMP) .
Wissenschaftliche Forschungsanwendungen
P1-(5'-Adenosyl)-P5-(5'-Guanosyl)pentaphosphat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
P1-(5'-Adenosyl)-P5-(5'-Guanosyl)pentaphosphat übt seine Wirkungen aus, indem es an Nukleotid-bindende Proteine wie Guanylatkinase und Nukleosiddiphosphatkinase bindet. Die Bindung der Verbindung an diese Proteine erleichtert den Transfer von Phosphatgruppen, der für verschiedene zelluläre Prozesse unerlässlich ist . Die Wechselwirkung der Verbindung mit diesen Proteinen ist durch eine hohe Affinität und Spezifität gekennzeichnet, was für ihre biologische Aktivität entscheidend ist .
Wirkmechanismus
P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate exerts its effects by binding to nucleotide-binding proteins, such as guanylate kinase and nucleoside-diphosphate kinase. The binding of the compound to these proteins facilitates the transfer of phosphate groups, which is essential for various cellular processes . The compound’s interaction with these proteins is characterized by high affinity and specificity, which is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Adenosintetraphosphat: Eine ähnliche Verbindung mit vier Phosphatgruppen, die an Adenosin gebunden sind.
Guanosintetraphosphat: Eine Verbindung mit vier Phosphatgruppen, die an Guanosin gebunden sind.
Diadenosintetraphosphat: Eine Verbindung mit zwei Adenosinmolekülen, die durch vier Phosphatgruppen verbunden sind.
Einzigartigkeit
P1-(5'-Adenosyl)-P5-(5'-Guanosyl)pentaphosphat ist einzigartig aufgrund seiner Struktur, die sowohl Adenosin- als auch Guanosinreste umfasst. Diese Zweinukleotidzusammensetzung ermöglicht die Wechselwirkung mit einer größeren Bandbreite an Nukleotid-bindenden Proteinen im Vergleich zu Verbindungen mit nur einer Art von Nukleotid .
Eigenschaften
CAS-Nummer |
56983-24-5 |
|---|---|
Molekularformel |
C20H29N10O23P5 |
Molekulargewicht |
932.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(48-18)1-46-54(36,37)50-56(40,41)52-58(44,45)53-57(42,43)51-55(38,39)47-2-7-11(32)13(34)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChI-Schlüssel |
CNMILLPGDWDFCZ-INFSMZHSSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



